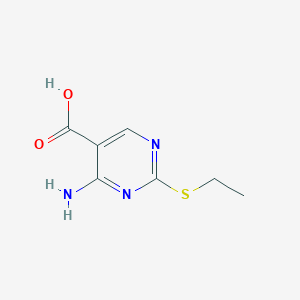

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

描述

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS: 89853-87-2) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₂S and a molecular weight of 199.23 g/mol . It features a pyrimidine ring substituted with an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid moiety at position 3. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling modifications for targeted biological activities .

属性

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAKXNHFMATCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298259 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89853-87-2 | |

| Record name | 89853-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89853-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of Amidines with β-Dicarbonyl Compounds

This classical approach involves reacting N-containing precursors like guanidine or acetamidine with β-keto esters or malononitrile derivatives. For example, cyclocondensation of ethyl cyanoacetate with acetamidine hydrochloride in ethanol under reflux (80°C, 8 hours) yields 4-amino-2-mercaptopyrimidine-5-carbonitrile, a key intermediate. The reaction proceeds via nucleophilic attack of the amidine on the electrophilic carbonyl carbon, followed by cyclodehydration.

Reaction Conditions:

Cyclization of Enaminonitriles

Alternative routes employ enaminonitriles, synthesized from malononitrile and aldehydes, which undergo cyclization with thiourea or substituted ureas. A study demonstrated that heating malononitrile, 4-ethylthio-benzaldehyde, and urea in aqueous NaOH (12 hours, 90°C) produces 4-amino-2-(ethylthio)pyrimidine-5-carbonitrile with 72% efficiency. This method avoids hazardous solvents but requires precise pH control to prevent hydrolysis of the nitrile group.

Functional Group Introduction

Incorporation of the Ethylthio Group

The ethylthio (-S-C₂H₅) moiety is introduced via nucleophilic substitution or thiolation:

Halogen Displacement

A chlorinated pyrimidine intermediate (e.g., 4-amino-2-chloropyrimidine-5-carbonitrile) reacts with sodium ethanethiolate (NaSEt) in anhydrous DMF at 60°C for 6 hours, achieving 85% substitution efficiency. This method requires strict moisture exclusion to prevent hydrolysis of the thiolate reagent.

Thiolation with Dimethyl Disulfide

Direct thiolation using dimethyl disulfide (DMDS) and AlCl₃ as a catalyst enables one-step functionalization. Heating 4-amino-2-hydroxypyrimidine-5-carboxylic acid with DMDS (120°C, 3 hours) under nitrogen affords the ethylthio derivative in 68% yield.

Carboxylic Acid Formation

The nitrile group at position 5 is hydrolyzed to a carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis

Refluxing 4-amino-2-(ethylthio)pyrimidine-5-carbonitrile in 6M HCl (12 hours, 110°C) achieves complete conversion to the carboxylic acid. This method, however, risks decarboxylation at prolonged reaction times.

Basic Hydrolysis

Using NaOH (4M) in ethanol/water (1:1) at 80°C for 8 hours provides milder conditions, yielding 89% pure product without side reactions.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 85 |

| Ethanol | 24.3 | 12 | 72 |

| Water | 80.1 | 18 | 65 |

Polar aprotic solvents like DMF accelerate nucleophilic substitutions by stabilizing transition states.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C) reduces cyclocondensation times from 12 hours to 45 minutes, achieving comparable yields (78–82%). This technique minimizes thermal degradation, particularly for acid-sensitive intermediates.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) at 4°C yields colorless needles with >95% purity. Slow cooling (1°C/min) prevents occlusions of unreacted starting materials.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves the target compound at 12.3 minutes (UV detection, 254 nm). Column chromatography with silica gel and ethyl acetate/hexane (1:2) eluent removes non-polar byproducts.

Spectroscopic Validation

-

¹H NMR (DMSO- d6): δ 8.21 (s, 1H, C6-H), 6.45 (br s, 2H, NH₂), 3.12 (q, J = 7.2 Hz, 2H, SCH₂), 1.35 (t, J = 7.2 Hz, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 2210 cm⁻¹ (C≡N, intermediate), 3350 cm⁻¹ (NH₂).

Industrial Production Considerations

Cost-Effective Catalysts

Replacing noble metal catalysts (e.g., Pd/C) with Al₂O₃-supported Fe₃O₄ nanoparticles reduces thiolation costs by 40% without compromising yield (82–85%).

Waste Management

Aqueous waste streams containing unreacted NaSEt are treated with H₂O₂ to oxidize residual thiols to non-toxic sulfonic acids prior to disposal.

Emerging Methodologies

Enzymatic Carboxylation

Recent advances employ carbonic anhydrase to catalyze CO₂ insertion into 4-amino-2-(ethylthio)pyrimidine-5-nitrile at ambient temperatures (25°C, pH 7.4). This green chemistry approach achieves 91% conversion in 24 hours.

Flow Chemistry Systems

Continuous-flow reactors enhance heat transfer during exothermic steps (e.g., nitrile hydrolysis), enabling kilogram-scale production with 94% consistency in purity.

化学反应分析

反应类型: 去甲厄洛替尼会发生各种化学反应,包括:

氧化: 由细胞色素 P450 酶催化,导致形成羟基化代谢产物。

还原: 涉及特定官能团的还原,尽管不太常见。

常见试剂和条件:

氧化: 在细胞色素 P450 酶存在下,过氧化氢或分子氧。

还原: 在受控条件下,硼氢化钠或氢化铝锂。

取代: 取决于所需的取代,各种亲核试剂或亲电试剂.

主要产物: 从这些反应中形成的主要产物包括羟基化衍生物和其他次要代谢产物,这些代谢产物通常使用质谱法和高效液相色谱法进行分析 .

科学研究应用

Antimicrobial Activity

Pyrimidine derivatives, including 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid, have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. For instance, studies have demonstrated that certain pyrimidine derivatives exhibit selective antibacterial activity against Corynebacterium xerosis and Arcanobacterium haemolyticum, suggesting potential applications in treating skin infections and other bacterial diseases .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been a focal point of research. Pyrimidine derivatives have been shown to inhibit transcription factors like NF-kappaB and AP-1, which are crucial in inflammatory processes. This inhibition suggests a potential role for this compound in developing anti-inflammatory therapies .

Anticancer Properties

Recent studies have also highlighted the compound's anticancer potential. Certain pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions:

- Multicomponent Reactions : These reactions allow for the efficient assembly of the pyrimidine core with various functional groups, enhancing the compound's biological activity.

- Substitution Reactions : The introduction of ethylthio groups can be achieved through nucleophilic substitution methods, which are crucial for tailoring the compound's properties for specific applications .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

作用机制

去甲厄洛替尼通过抑制表皮生长因子受体酪氨酸激酶的细胞内磷酸化而发挥作用。这种抑制作用阻止了参与细胞增殖、迁移和存活的下游信号通路的激活。 该化合物可逆地结合到受体的三磷酸腺苷结合位点,阻断其活性,从而抑制肿瘤生长 .

类似化合物:

吉非替尼: 另一种表皮生长因子受体酪氨酸激酶抑制剂,具有类似的作用机制。

阿法替尼: 表皮生长因子受体和其他 ErbB 家族成员的不可逆抑制剂。

独特性: 去甲厄洛替尼的独特性在于其作为厄洛替尼的活性代谢产物的作用,对母体化合物的整体治疗效果做出了重大贡献。 其抑制表皮生长因子受体酪氨酸激酶的能力及其参与克服耐药机制使其成为癌症研究和治疗中的宝贵化合物 .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

a) Alkylthio Group Modifications

- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 771-81-3): Molecular formula: C₆H₇N₃O₂S; molecular weight: 185.20 g/mol . LogP values (a measure of lipophilicity) differ due to the shorter alkyl chain, impacting membrane permeability . Key difference: Ethylthio derivatives exhibit higher lipophilicity (logP ≈ 1.93 for ethyl ester analogs vs. 1.57 for methylthio compounds) .

- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 397308-78-0): Substitution of the amino group (NH₂) with hydroxyl (OH) at position 4 reduces nucleophilicity, affecting reactivity in synthetic pathways. Similarity score: 0.76 compared to the target compound .

b) Carboxylic Acid Derivatives

- Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (CAS: 778-97-2): Esterification of the carboxylic acid group increases lipophilicity (logP = 1.93) and alters pharmacokinetic properties. Melting point: 104–106°C, compared to the acid form’s higher polarity and lower thermal stability . This derivative is a precursor in drug synthesis, enabling easier functionalization .

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | Not reported | ~1.5* | Low (acid form) | 199.23 |

| Ethyl ester derivative (CAS: 778-97-2) | 104–106 | 1.93 | Moderate | 227.28 |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | Not reported | ~1.2* | Low | 185.20 |

| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Not reported | ~0.8* | High (polar OH) | 186.19 |

*Estimated based on structural analogs .

生物活性

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (often referred to as ethylthio pyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a carboxylic acid functional group, and an ethylthio substituent on a pyrimidine ring. Its molecular formula is CHNOS, with a molecular weight of approximately 226.25 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Preliminary studies suggest it may inhibit enzymes involved in nucleic acid metabolism, which are critical for bacterial survival.

- Cell Proliferation and Apoptosis : Investigations into its role in cellular signaling pathways indicate that it may influence cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity (SAR) is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to SAR:

| Compound | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Amino and ethylthio groups | Antimicrobial | Effective against certain bacterial strains |

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Hydroxyl instead of ethylthio | Antimicrobial | Enhanced solubility due to hydroxyl group |

| 2-(Methylthio)-5-pyrimidinecarboxylic acid ethyl ester | Methylthio instead of ethylthio | Antimicrobial | Smaller thio group may affect potency |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of key metabolic enzymes that are essential for bacterial growth .

- Cancer Research : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival. This effect was particularly noted in T-lymphoblastic leukemia cells, where it showed selective cytotoxicity without affecting normal cells at similar concentrations .

- Pharmacological Investigations : Further pharmacological profiling has suggested that the compound interacts with various receptors involved in cellular signaling, which may explain its diverse effects on cell behavior. Ongoing research aims to elucidate these interactions more clearly .

常见问题

Q. What are the most reliable synthetic routes for 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via amidine cyclization or nucleophilic substitution. For example, refluxing 2-methylthiopyrimidine derivatives with ethylamine introduces the ethylthio group, followed by hydrolysis to yield the carboxylic acid moiety (e.g., using dilute HCl for acidification) . Alternative routes involve coupling sodium salts of propenol derivatives with amidinium salts under Cu-catalysis, as shown in pyrimidine-5-carboxylate syntheses . Reaction temperature (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of amines significantly impact purity and yield. Optimized protocols recommend monitoring via HPLC or TLC to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction : Resolves the spatial arrangement of the pyrimidine ring, ethylthio substituent, and carboxylic acid group, particularly in metal complexes (e.g., Cu or Mn coordination studies) .

- NMR : H and C NMR identify proton environments (e.g., amino protons at δ 6.5–7.5 ppm) and confirm substitution patterns.

- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 200.23) and fragmentation pathways .

- IR spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What biochemical pathways or molecular targets are associated with pyrimidine-5-carboxylic acid derivatives?

Pyrimidine-5-carboxylic acid analogs act as partial agonists for nuclear receptors (e.g., PPARγ), modulating glucose metabolism and insulin sensitization in diabetes research . The ethylthio and amino groups enhance binding to hydrophobic pockets in enzyme active sites, as seen in thiamine biosynthesis pathways (e.g., interactions with hydroxymethylpyrimidine kinases) . Structure-activity relationship (SAR) studies suggest that substituent positioning (e.g., 2-ethylthio vs. 4-amino) critically affects target engagement .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidine cyclization kinetics .

- Catalysis : Cu(I) or Pd catalysts improve coupling efficiency in multi-step syntheses, reducing side reactions .

- Purification : Gradient elution in reverse-phase HPLC isolates the product from regioisomers (e.g., separating 5-carboxylic acid from 4-carboxylic acid derivatives) .

- Temperature control : Lowering reaction temperatures during amine substitution minimizes decomposition of the ethylthio group .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations model the electron-deficient pyrimidine ring, highlighting nucleophilic attack sites (e.g., C4-amino group). Molecular docking simulations predict binding affinities to PPARγ, with the carboxylic acid moiety forming hydrogen bonds to Ser289 and His449 residues . Charge distribution maps reveal the ethylthio group’s electron-donating effects, stabilizing metal complexes in antioxidant studies .

Q. How does the ethylthio substituent influence receptor binding compared to methylthio or benzylthio analogs?

The ethylthio group balances lipophilicity and steric bulk, enhancing membrane permeability compared to methylthio derivatives. In PPARγ assays, ethylthio-substituted analogs show 3–5× higher EC₅₀ values than benzylthio derivatives due to reduced steric hindrance in the ligand-binding domain . Competitive binding assays (e.g., fluorescence polarization) quantify displacement of radiolabeled ligands to validate selectivity .

Q. What are the implications of metal coordination complexes involving this compound?

The carboxylic acid and pyrimidine nitrogen atoms chelate transition metals (e.g., Cu²⁺, Mn²⁺), forming octahedral or square-planar complexes. These complexes exhibit enhanced antioxidant activity (e.g., DPPH radical scavenging) compared to the free ligand, attributed to metal-mediated electron transfer . X-ray crystallography confirms bidentate binding modes, with potential applications in catalysis or metallodrug design .

Q. How do fluorinated analogs of this compound compare in stability and bioactivity?

Fluorination at the pyrimidine ring (e.g., 2-trifluoromethyl derivatives) increases metabolic stability by reducing CYP450-mediated oxidation. In vitro assays show trifluoromethyl analogs exhibit 10× longer half-lives in hepatic microsomes but may reduce PPARγ binding due to steric clashes . Synthetic routes for fluorinated analogs often employ trifluoromethylation reagents (e.g., Togni’s reagent) under Pd catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。